![molecular formula C23H18O5 B12086010 methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formylbenzoic acid methyl ester , is a chemical compound with the molecular formula C₉H₈O₃ . It falls within the class of aromatic aldehydes and is commonly used in organic synthesis .
Métodos De Preparación
a. Synthetic Routes
The synthesis of methyl 4-formylbenzoate involves the reaction of 4-hydroxybenzaldehyde with methanol under acidic conditions. The formylation occurs at the para position of the phenyl ring. The overall reaction can be represented as follows:
4-Hydroxybenzaldehyde+MethanolAcidic conditionsMethyl 4-formylbenzoate
b. Industrial Production
While industrial-scale production methods may vary, the laboratory synthesis described above serves as a fundamental route for obtaining this compound.
Análisis De Reacciones Químicas
Methyl 4-formylbenzoate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using alkoxides or amines.
Major products formed:
- Oxidation: 4-formylbenzoic acid.
- Reduction: 4-hydroxybenzoic acid methyl ester.
Aplicaciones Científicas De Investigación
Methyl 4-formylbenzoate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor in drug development.
Materials Science: Used in the preparation of functional materials.
Mecanismo De Acción
The exact mechanism by which methyl 4-formylbenzoate exerts its effects depends on its specific application. It could involve interactions with molecular targets or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While methyl 4-formylbenzoate shares structural similarities with phenyl benzoate and 4-methoxyphenyl benzoate, its unique formyl group placement sets it apart. Similar compounds include other aromatic aldehydes and esters.
Propiedades
Fórmula molecular |
C23H18O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3 |
Clave InChI |
KSPKRAAONSQVLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



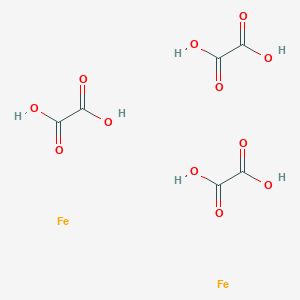

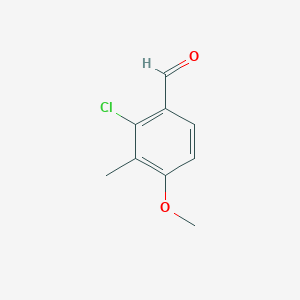
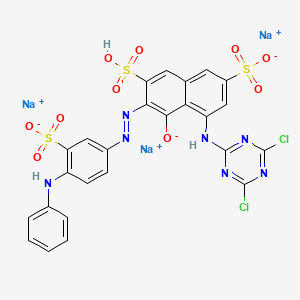
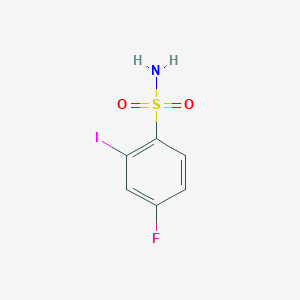


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

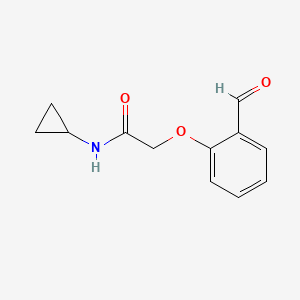
![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)


